

Cross-resistance analysis between Tosedostat and other chemotherapeutic agents

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Compound of Interest		
Compound Name:	Tosedostat	
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Unraveling Tosedostat's Resistance Profile: A Comparative Analysis

For researchers and drug development professionals, understanding the mechanisms of resistance to a therapeutic agent is paramount for its effective clinical application. This guide provides a comprehensive analysis of the cross-resistance between **Tosedostat**, an oral aminopeptidase inhibitor, and other chemotherapeutic agents. By examining preclinical data, we aim to shed light on potential combination therapies and strategies to overcome resistance.

Tosedostat exerts its anticancer effects by inhibiting M1 and M17 family aminopeptidases, leading to a depletion of intracellular amino acids, which in turn triggers an amino acid deprivation response and inhibits the mTOR signaling pathway, ultimately inducing apoptosis in cancer cells.[1][2][3] Resistance to **Tosedostat** and its analogues has been observed in preclinical models, and understanding the cross-resistance profile is crucial for designing effective treatment regimens.

Cross-Resistance Landscape: Insights from a Tosedostat Analogue

A pivotal study on CHR2863, a close structural analogue of **Tosedostat**, provides significant insights into the cross-resistance patterns in myeloid leukemia cells.[4] In this study, human myelomonocytic U937 cells were made resistant to CHR2863, and the cross-resistance to a panel of other chemotherapeutic agents was evaluated.



The data reveals a lack of cross-resistance to several agents, suggesting that the mechanisms of resistance to CHR2863 are specific and do not confer broad multidrug resistance. Notably, the CHR2863-resistant cells retained sensitivity to the parent aminopeptidase inhibitor, bestatin, and a non-cleavable analogue of **Tosedostat**, indicating that alterations in the target aminopeptidases themselves are not the primary driver of resistance. Furthermore, sensitivity to the histone deacetylase (HDAC) inhibitor prodrug CHR2875 and the anthracycline antibiotic daunorubicin was maintained.

Interestingly, the resistant cells exhibited collateral sensitivity (i.e., increased sensitivity) to the topoisomerase I inhibitor irinotecan (CPT-11), while showing a modest increase in resistance to the 5-fluorouracil prodrug capecitabine.

Drug	Class	Fold Resistance in U937/CHR2863R0.2	Fold Resistance in U937/CHR2863R5
CHR2863	Aminopeptidase Inhibitor	13.7	270
Bestatin	Aminopeptidase Inhibitor	1.1	1.1
CHR5346	Non-cleavable Tosedostat Analogue	1.0	1.0
CHR2875	HDAC Inhibitor Prodrug	0.5	0.9
Daunorubicin	Anthracycline Antibiotic	1.0	0.9
CPT-11 (Irinotecan)	Topoisomerase I Inhibitor	0.3	0.5
Capecitabine	5-Fluorouracil Prodrug	2.1	2.0
Data adapted from Al, M., et al. Oncotarget. 2016;7(5):5240-57.			



Tosedostat Activity in Various Cancer Cell Lines

The intrinsic sensitivity of different cancer cell lines to **Tosedostat** varies. The following table summarizes the 50% inhibitory concentration (IC50) values of **Tosedostat** in a panel of hematological cancer cell lines.

Cell Line	Cancer Type	Tosedostat IC50 (nM)
U-937	Histiocytic Lymphoma	10
HL-60	Acute Promyelocytic Leukemia	30
KG-1	Acute Myelogenous Leukemia	15
GDM-1	Acute Myelomonocytic Leukemia	15
HuT 78	Cutaneous T-cell Lymphoma	>10,000
Jurkat E6-1	Acute T-cell Leukemia	>10,000
Data from Selleckchem.com[2]		

Experimental Protocols Cell Viability and Cross-Resistance Assay

The following protocol is based on the methodology used to assess cell viability and cross-resistance in CHR2863-resistant U937 cells.[4]

1. Cell Culture:

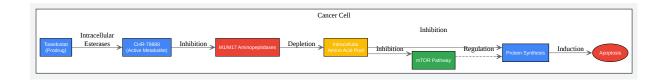
- Human myelomonocytic U937 cells and their CHR2863-resistant sublines
 (U937/CHR2863R0.2 and U937/CHR2863R5) are cultured in RPMI 1640 medium
 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100
 μg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.



- The resistant cell lines are cultured in the continuous presence of 200 nM and 5 μM
 CHR2863, respectively, to maintain the resistance phenotype.
- 2. Growth Inhibition Assay:
- Cells are seeded in 48-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 0.5 mL per well.
- A range of concentrations of the test compounds (Tosedostat, bestatin, daunorubicin, etc.)
 are added to the wells.
- Cells are incubated for 72 hours at 37°C.
- Cell viability is determined using a Coulter Counter to count the number of viable cells.
- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
- The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) U937 cell line.

Visualizing the Mechanism and Experimental Workflow

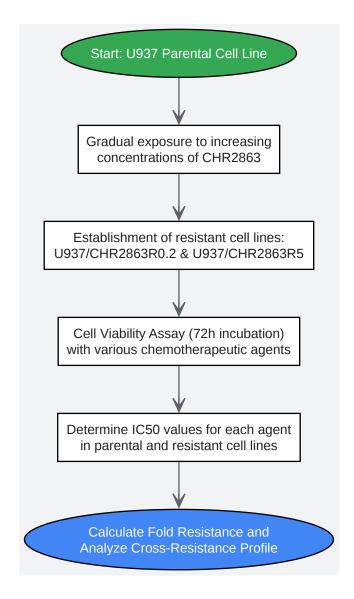
To better understand the processes described, the following diagrams were generated using the Graphviz DOT language.



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Caption: Mechanism of action of **Tosedostat** in cancer cells.



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Caption: Experimental workflow for cross-resistance analysis.

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